Tert-butyl 4-(dimethylamino)azepane-1-carboxylate
Description
Tert-butyl 4-(dimethylamino)azepane-1-carboxylate is a seven-membered azepane ring derivative featuring a tert-butyl carbamate group at the 1-position and a dimethylamino substituent at the 4-position. This compound is primarily utilized as a key intermediate in organic synthesis and pharmaceutical development, particularly in the preparation of bioactive molecules requiring rigid, nitrogen-containing scaffolds .
Properties
IUPAC Name |
tert-butyl 4-(dimethylamino)azepane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O2/c1-13(2,3)17-12(16)15-9-6-7-11(8-10-15)14(4)5/h11H,6-10H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUZJFGLBGGMZSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(CC1)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(dimethylamino)azepane-1-carboxylate typically involves the reaction of azepane derivatives with tert-butyl chloroformate and dimethylamine. The reaction is usually carried out under controlled conditions to ensure high yield and purity. For example, the azepane derivative can be reacted with tert-butyl chloroformate in the presence of a base such as triethylamine, followed by the addition of dimethylamine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for efficiency and cost-effectiveness, with considerations for reaction time, temperature, and solvent choice. Purification methods such as recrystallization or chromatography may be employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(dimethylamino)azepane-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like acetonitrile or dimethylformamide.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted azepane derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced products .
Scientific Research Applications
Tert-butyl 4-(dimethylamino)azepane-1-carboxylate is a chemical compound featuring a tert-butyl group, a dimethylamino group, and an azepane ring. It has a molecular weight of approximately 242.36 g/mol. The compound is studied for its potential use in medicinal chemistry and as an intermediate in organic synthesis.
Scientific Research Applications
This compound has applications in scientific research, including chemistry, biology, medicine, and industry.
Chemistry this compound serves as an intermediate in synthesizing complex molecules. It can undergo substitution, oxidation, and reduction reactions. Common reagents for substitution reactions include alkyl halides and nucleophiles like amines or thiols, typically in polar solvents such as acetonitrile or dimethylformamide. Oxidation reactions use oxidizing agents like potassium permanganate or hydrogen peroxide, while reduction reactions utilize reducing agents like lithium aluminum hydride or sodium borohydride.
Biology This compound is used to study biological systems, specifically understanding the interactions of azepane derivatives with biological targets. The azepane ring structure allows it to interact with enzymes and receptors in biological systems, potentially modulating their activity, while the dimethylamino group may enhance the compound’s binding affinity to its targets.
Medicine Research explores the potential therapeutic uses of azepane derivatives as drug candidates for various diseases. Studies have highlighted its potential as a therapeutic agent, demonstrating activity against certain pathogens in vitro, and modifications to the azepane structure can enhance bioactivity against specific targets. One study incorporated it into in vivo studies for compound selection, profiling it in a short-term in vivo efficacy study using a H1975 mouse xenograft model and comparing it to afatinib as a positive control .
Industry The compound's stability and reactivity make it useful in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of tert-butyl 4-(dimethylamino)azepane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s azepane ring structure allows it to interact with enzymes and receptors in biological systems, potentially modulating their activity. The dimethylamino group may also play a role in enhancing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Azepane Carboxylates
Key Comparative Insights:
Substituent Effects on Basicity and Solubility: The dimethylamino group in the target compound confers higher basicity (pKa ~9–10) compared to isopropylamino (pKa ~8–9) or methoxyethylamino (pKa ~7–8) analogs, influencing protonation states in biological environments . Methoxyethylamino (polar) and benzyl ester (hydrophobic) substituents modulate solubility: methoxyethyl derivatives exhibit improved aqueous solubility, whereas phenyl or benzyl groups enhance lipid membrane permeability .
Synthetic Accessibility: Photocatalytic methods (e.g., TRIP thiol catalysis) enable efficient synthesis of β-diamine analogs like benzyl 5-(tert-butyl)-3-(isobutylamino)azepane-1-carboxylate, achieving 39% yield under mild conditions . Discontinued products (e.g., Ref: 10-F600309) suggest challenges in scaling up tert-butyl azepane carboxylates with bulky substituents, likely due to steric hindrance during coupling reactions .
Stability and Reactivity :
- Tert-butyl carbamates are generally stable under acidic conditions but hydrolyze in strong bases. Benzyl esters (e.g., compound 6g) are more labile, enabling selective deprotection .
- The benzyloxycarbonyl (Cbz) group in Ref: 10-F600309 offers orthogonal protection for amines, critical in multi-step syntheses .
Biological Relevance: Tert-butyl 4-amino-5-phenylazepane-1-carboxylate’s aromatic moiety may facilitate π-π stacking in receptor binding, making it a candidate for kinase inhibitors . Dimethylamino and isopropylamino analogs are explored in neurotransmitter analogs due to their structural mimicry of natural amines .
Biological Activity
Tert-butyl 4-(dimethylamino)azepane-1-carboxylate is a compound that has garnered interest in various fields of research due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and applications, supported by data tables and relevant studies.
The synthesis of this compound typically involves the reaction of azepane derivatives with tert-butyl chloroformate and dimethylamine. This process is usually conducted under controlled conditions to ensure high yield and purity. For instance, the azepane derivative can be reacted with tert-butyl chloroformate in the presence of a base like triethylamine, followed by the addition of dimethylamine to yield the final product.
Synthetic Route Overview
| Step | Reagents | Conditions |
|---|---|---|
| 1 | Azepane derivative + tert-butyl chloroformate | Base (e.g., triethylamine) |
| 2 | Addition of dimethylamine | Controlled temperature |
Biological Mechanisms
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within biological systems. The azepane ring structure allows for interactions with enzymes and receptors, potentially modulating their activity. Notably, the dimethylamino group may enhance the compound's binding affinity to these targets, facilitating various biochemical pathways.
- Enzyme Interaction : The compound may inhibit or activate specific enzymes through competitive or non-competitive mechanisms.
- Receptor Modulation : It can bind to receptors, altering their signaling pathways.
Research Applications
This compound has shown promise in several research areas:
- Medicinal Chemistry : Investigated as a potential drug candidate for various diseases due to its ability to interact with biological targets.
- Biological Studies : Used in studies examining the effects of azepane derivatives on cellular processes.
- Industrial Applications : Its stability makes it useful in the production of pharmaceuticals and agrochemicals.
Case Studies and Findings
Recent studies have explored the biological activity and efficacy of this compound in different contexts:
- A study highlighted its potential as a therapeutic agent, demonstrating significant activity against certain pathogens when tested in vitro.
- Another research effort focused on structure-activity relationships (SAR), revealing that modifications to the azepane structure could enhance bioactivity against specific targets .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with similar compounds is useful.
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| Tert-butyl 4-(bromomethyl)azepane-1-carboxylate | Azepane | Antimicrobial properties |
| Tert-butyl 4-hydroxyazepane-1-carboxylate | Azepane | Enzyme inhibition |
| Tert-butyl 3-(hydroxyimino)azetidine-1-carboxylate | Azetidine | Antiviral activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
